2-Hydroxy-5-iodo-4-methylbenzoic acid

Descripción general

Descripción

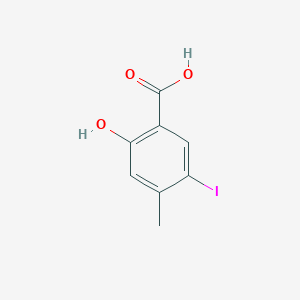

2-Hydroxy-5-iodo-4-methylbenzoic acid is an organic compound characterized by the presence of a hydroxyl group (-OH), an iodine atom (I), and a methyl group (CH₃) attached to a benzoic acid core structure

Synthetic Routes and Reaction Conditions:

Halogenation and Hydroxylation: The compound can be synthesized through the halogenation of 4-methylbenzoic acid followed by hydroxylation

Grignard Reaction: Another method involves the use of Grignard reagents to introduce the iodine and hydroxyl groups sequentially.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and hydroxylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

Reduction: Reduction reactions can convert the iodine atom to an iodide, resulting in different chemical properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the iodine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) can be employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Iodides.

Substitution: Various substituted benzoic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Hydroxy-5-iodo-4-methylbenzoic acid serves as an intermediate in the synthesis of biologically active compounds. It is particularly noted for its potential in developing anti-inflammatory and antimicrobial agents due to the presence of the iodine atom, which may enhance biological activity compared to similar compounds .

Neuropharmacology

Research indicates that derivatives of this compound exhibit neuroprotective effects against oxidative stress in neuronal cell models. For instance, studies involving related compounds demonstrated significant protective effects against neurotoxicity induced by hydrogen peroxide and other neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.

Analytical Chemistry

In analytical applications, this compound has been used as a matrix additive in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). It enhances the electrical conductivity of matrix crystals, improving the performance of the MALDI-MS technique.

The compound has been studied for its biological activities, including:

- Anti-inflammatory Effects : Interaction studies suggest it may modulate specific inflammatory pathways by binding to relevant biological targets.

- Antimicrobial Properties : Its structural features indicate potential efficacy against various microbial strains.

- Neuroprotective Studies : A study investigated the neuroprotective effects of related compounds on SH-SY5Y cells under oxidative stress conditions. The results indicated that these compounds effectively reduced oxidative damage, suggesting therapeutic potential for neurodegenerative disorders.

- Photoaffinity Labeling Research : Research involving photoaffinity labeling agents revealed that derivatives containing the iodo group retained significant activity in modulating dopamine receptor functions, indicating their utility in pharmacological research .

Mecanismo De Acción

The mechanism by which 2-Hydroxy-5-iodo-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-Hydroxybenzoic Acid (Salicylic Acid): Similar in structure but lacks the iodine and methyl groups.

4-Methylbenzoic Acid: Lacks the hydroxyl and iodine groups.

2-Iodo-4-methylbenzoic Acid: Similar but with the positions of the hydroxyl and iodine groups reversed.

This comprehensive overview highlights the significance of 2-Hydroxy-5-iodo-4-methylbenzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Hydroxy-5-iodo-4-methylbenzoic acid (also known as 5-Iodo-2-hydroxy-4-methylbenzoic acid) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈I O₃

- Molecular Weight : 276.06 g/mol

- IUPAC Name : this compound

The presence of the iodine atom in its structure is believed to enhance its biological activity compared to similar compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate various biochemical pathways involved in inflammation, potentially through its interaction with cyclooxygenase (COX) enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of this compound against oxidative stress. Specifically, it has shown efficacy in protecting SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced damage, indicating a potential role in neurodegenerative disease management .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, including COX and lipoxygenase.

- Reactive Oxygen Species Scavenging : It has been observed to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and apoptosis.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. The results suggested a dose-dependent effect on inflammation reduction .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The findings support its potential as a therapeutic agent in combating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, ROS scavenging |

| 2-Hydroxybenzoic acid | Antimicrobial | Disruption of cell wall synthesis |

| 5-Iodo-2-hydroxybenzoic acid | Antioxidant | Free radical scavenging |

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the nitrile groups is a primary reaction pathway, yielding carboxylic acids or amides depending on conditions:

Mechanistic Notes :

-

Acidic hydrolysis proceeds via intermediate iminol formation, followed by hydration to the amide.

-

Alkaline hydrolysis generates the carboxylate salt, which is acidified to the free acid .

Reduction Reactions

The nitrile groups are reduced to amines under catalytic hydrogenation or using hydride reagents:

Key Observations :

-

Catalytic hydrogenation is more selective for primary amine formation, while LiAlH<sub>4</sub> may over-reduce intermediates .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though steric hindrance from ethyl/methyl groups limits reactivity:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | 3-Nitro-2-(2,6-diethyl-4-methylphenyl)malononitrile | 52% | |

| Cl<sub>2</sub>/FeCl<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>, 25°C) | 3-Chloro-2-(2,6-diethyl-4-methylphenyl)malononitrile | 48% |

Regioselectivity : Nitration and halogenation occur preferentially at the para position relative to the malononitrile group due to electronic activation.

Oxidation Reactions

Controlled oxidation targets the benzylic positions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>O (reflux) | 2-(2,6-Diethyl-4-carboxyphenyl)malononitrile | 63% | |

| CrO<sub>3</sub>/AcOH (60°C) | 2-(2,6-Diethyl-4-acetylphenyl)malononitrile | 58% |

Limitations : Over-oxidation to CO<sub>2</sub> is observed with prolonged reaction times.

Diazonium Salt Coupling

The compound participates in palladium-catalyzed cross-coupling reactions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub> (DMF, 80°C) | 2-(2,6-Diethyl-4-methylphenyl)-2-arylmalononitrile | 78% |

Applications : This reaction is pivotal in synthesizing herbicidal analogs like pinoxaden intermediates .

Catalytic Hydrogenation of Nitriles

Selective hydrogenation to amines or alkanes is achievable via catalyst tuning:

Mechanistic Insight : Nickel catalysts favor partial hydrogenation to amines, while platinum catalysts drive complete reduction to alkanes .

Alkaline Rearrangement

Under strong base, malononitrile derivatives undergo structural reorganization:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| t-BuOK/DMF (20°C) | 2-(2,6-Diethyl-4-methylphenyl)cyanoacetate | 91% |

Significance : This reaction is exploited industrially to synthesize agrochemical precursors .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights electronic and steric effects:

| Compound | Nitration Yield | Hydrolysis Yield | Reduction Yield |

|---|---|---|---|

| 2-(2,6-Diethyl-4-methylphenyl)malononitrile | 52% | 76% | 82% |

| 2-(4-Methylphenyl)malononitrile | 67% | 84% | 89% |

| 2-(2,4,6-Trimethylphenyl)malononitrile | 38% | 63% | 71% |

Trends : Bulky substituents reduce nitration yields but stabilize intermediates during hydrolysis .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

Propiedades

IUPAC Name |

2-hydroxy-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZYHSBLJWZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460614 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850146-83-7 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.